molecular formula C8H12N2O4 B115378 Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 145325-80-0

Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B115378
CAS No.: 145325-80-0
M. Wt: 200.19 g/mol
InChI Key: GVQDTEGHIKALJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the ethoxy and carboxylate groups enhances its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by esterification with ethanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a scaffold for drug development, particularly in the design of anti-cancer and anti-viral agents.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl pyrazole-4-carboxylate
  • Ethyl 1H-pyrazole-4-carboxylate
  • Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate

Uniqueness

Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to the presence of both ethoxy and carboxylate groups, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological and chemical properties .

Properties

CAS No.

145325-80-0

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 2-ethoxy-5-oxo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C8H12N2O4/c1-3-13-8(12)6-5-10(14-4-2)9-7(6)11/h5H,3-4H2,1-2H3,(H,9,11)

InChI Key

GVQDTEGHIKALJA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(NC1=O)OCC

Canonical SMILES

CCOC(=O)C1=CN(NC1=O)OCC

Synonyms

1H-Pyrazole-4-carboxylicacid,1-ethoxy-2,3-dihydro-3-oxo-,ethylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.